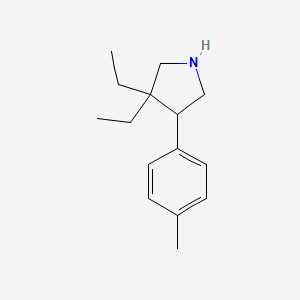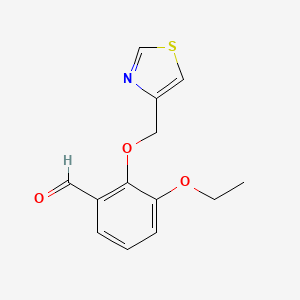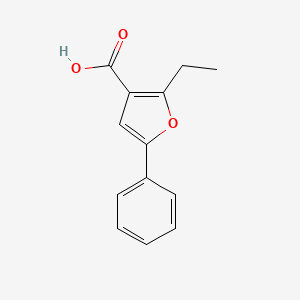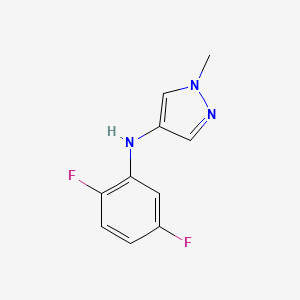
5-(Furan-3-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-3-yl)furan-2-carbaldehyde is an organic compound belonging to the class of heterocyclic aromatic compounds known as furans. Furans are characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms. This compound, specifically, features two furan rings connected via a carbaldehyde group, making it a unique and interesting molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the use of 5-formylfuran-2-ylboronic acid as a starting material. The reaction typically involves the following steps :
Mixing Solvents: At ambient temperature, a mixture of dimethyl sulfoxide (DMSO) and water is prepared.
Addition of Reagents: Under nitrogen protection, 5-formylfuran-2-ylboronic acid is dissolved in the solvent mixture. Palladium acetate and tri-tert-butylphosphonium tetrafluoroborate are added.
Reaction Conditions: The mixture is stirred at ambient temperature, followed by the addition of potassium acetate. The reaction mixture is then heated to 80°C.
Isolation: After the reaction is complete, the mixture is filtered while hot, and the filtrate is cooled to precipitate the product. The solid is then filtered, washed, and dried to obtain this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
5-(Furan-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 5-(Furan-3-yl)furan-2-carboxylic acid.
Reduction: 5-(Furan-3-yl)furan-2-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(Furan-3-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-(Furan-3-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets and pathways. For example, its derivatives have been shown to inhibit bacterial growth by interfering with essential enzymes and cellular processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A simpler compound with one furan ring and an aldehyde group.
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: A more complex compound with additional functional groups and a quinazoline ring.
Uniqueness
5-(Furan-3-yl)furan-2-carbaldehyde is unique due to its dual furan ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H6O3 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
5-(furan-3-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-6H |
Clave InChI |
VHMCPDDOAFXVSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)




![tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13201193.png)
![3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine](/img/structure/B13201199.png)


methanol](/img/structure/B13201207.png)
